molecular formula C15H12O5 B1590562 4-((4-Methoxybenzoyl)oxy)benzoic acid CAS No. 52899-69-1

4-((4-Methoxybenzoyl)oxy)benzoic acid

Cat. No.: B1590562
CAS No.: 52899-69-1
M. Wt: 272.25 g/mol
InChI Key: FDCMZOYSEHNDCP-UHFFFAOYSA-N
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Description

4-((4-Methoxybenzoyl)oxy)benzoic acid is a chemical compound with significant applications in various scientific fields. It is characterized by its molecular structure, which includes a benzene ring substituted with a methoxy group and a carboxylic acid group. This compound is known for its unique properties and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Methoxybenzoyl)oxy)benzoic acid typically involves the reaction of 4-methoxybenzoic acid with a suitable acylating agent under controlled conditions. One common method is the reaction with benzoyl chloride in the presence of a base such as pyridine, which facilitates the formation of the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to ensure high yield and purity, with continuous monitoring and quality control measures in place.

Chemical Reactions Analysis

Types of Reactions: 4-((4-Methoxybenzoyl)oxy)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium thiocyanate (KSCN).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.

  • Reduction: Reduction reactions typically result in the formation of alcohols or other reduced derivatives.

  • Substitution: Substitution reactions can produce various substituted benzene derivatives, depending on the nucleophile used.

Scientific Research Applications

4-((4-Methoxybenzoyl)oxy)benzoic acid has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in the study of biological processes and the development of new drugs.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-((4-Methoxybenzoyl)oxy)benzoic acid is similar to other compounds such as 4-methoxybenzoic acid, 4-methoxybenzoyl chloride, and various substituted benzoic acids. its unique structure and properties set it apart, making it suitable for specific applications that other compounds may not fulfill.

Comparison with Similar Compounds

  • 4-Methoxybenzoic acid

  • 4-Methoxybenzoyl chloride

  • 4-Hydroxybenzoic acid

  • 4-Nitrobenzoic acid

Properties

IUPAC Name

4-(4-methoxybenzoyl)oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-19-12-6-4-11(5-7-12)15(18)20-13-8-2-10(3-9-13)14(16)17/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCMZOYSEHNDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10500682
Record name 4-[(4-Methoxybenzoyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52899-69-1
Record name 4-[(4-Methoxybenzoyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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